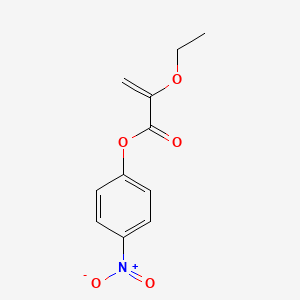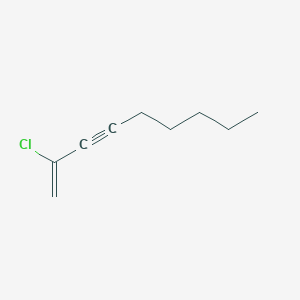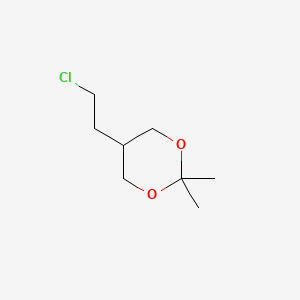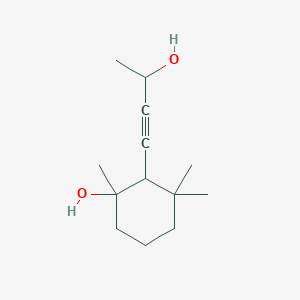![molecular formula C18H38SiSn B14311789 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane CAS No. 111708-21-5](/img/structure/B14311789.png)
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane is a complex organosilicon compound characterized by the presence of trimethylsilyl and tri-tert-butylstannyl groups. This compound is notable for its unique structural features and reactivity, making it a valuable reagent in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with tri-tert-butylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The tri-tert-butylstannyl group can be replaced by other nucleophiles, leading to the formation of new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as halides, alkoxides, and amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while oxidation reactions typically produce silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.
Biology: Employed in the synthesis of bioactive molecules and as a tool for studying biological processes involving silicon-containing compounds.
Medicine: Investigated for its potential use in drug development and as a component in diagnostic agents.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group provides stability and enhances the compound’s reactivity, while the tri-tert-butylstannyl group can act as a leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: A simpler analog with similar reactivity but lacking the tri-tert-butylstannyl group.
Tri-tert-butylstannylacetylene: Another related compound with similar properties but without the trimethylsilyl group.
Uniqueness
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane is unique due to the combination of trimethylsilyl and tri-tert-butylstannyl groups, which confer distinct reactivity and stability. This makes it a versatile reagent in various chemical syntheses and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
111708-21-5 |
|---|---|
Molekularformel |
C18H38SiSn |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
trimethyl(3-tritert-butylstannylprop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3; |
InChI-Schlüssel |
BQRPUIXVXTYHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Sn](CC#C[Si](C)(C)C)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
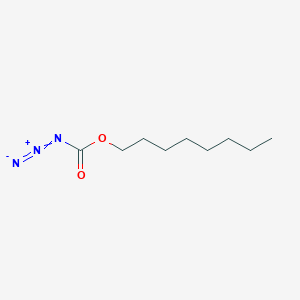
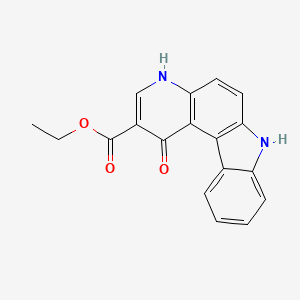
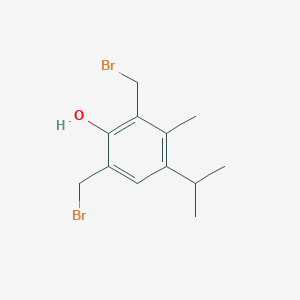

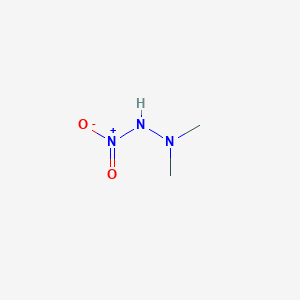

![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
